molecular formula C9H18O B078552 Methoxycyclooctane CAS No. 13213-32-6

Methoxycyclooctane

Cat. No.: B078552
CAS No.: 13213-32-6
M. Wt: 142.24 g/mol
InChI Key: FEBQZXLIAIUGGQ-UHFFFAOYSA-N
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Description

Methoxycyclooctane is a cyclic ether compound comprising a cyclooctane ring substituted with a methoxy group (-OCH₃). While specific data on this compound are absent in the provided evidence, its properties can be inferred from structurally analogous compounds. Cyclic ethers are characterized by their ring size and substituents, which influence stability, reactivity, and applications. This compound’s eight-membered ring likely exhibits greater conformational flexibility compared to smaller cyclic ethers, reducing ring strain and enhancing thermal stability. Such compounds are typically used as solvents, intermediates in organic synthesis, or in materials science due to their moderate polarity and inertness under standard conditions .

Properties

CAS No.

13213-32-6

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

methoxycyclooctane

InChI

InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3

InChI Key

FEBQZXLIAIUGGQ-UHFFFAOYSA-N

SMILES

COC1CCCCCCC1

Canonical SMILES

COC1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctane, methoxy- typically involves the methoxylation of cyclooctane. One common method is the reaction of cyclooctane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of cyclooctane, methoxy- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly used to promote the methoxylation reaction. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methoxycyclooctane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclooctane derivatives with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to cyclooctanone or cyclooctanoic acid.

    Reduction: The compound can be reduced to cyclooctanol.

    Substitution: Various substituted cyclooctane derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Methoxycyclooctane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclooctane, methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxycyclopentane (Cyclopentane, Methoxy-)

  • Structure : Five-membered cyclic ether.
  • Regulatory Status: Subject to significant new use regulations (TSCA §721.10169), indicating unique industrial or environmental risks .

1-Methoxyoctadecane

  • Structure : Linear ether with an 18-carbon chain.
  • Key Differences :
    • Molecular Weight : 284.52 g/mol (vs. ~142.23 g/mol for methoxycyclooctane), leading to higher melting/boiling points and lipophilicity.
    • Applications : Used in surfactants or lubricants, whereas cyclic ethers like this compound serve as solvents .
    • Safety Profile : Requires specific first-aid measures for inhalation or skin contact, reflecting differences in volatility and exposure routes .

Methoxycarbonyl Cyclic Esters (e.g., Methyl 3-oxocyclopentanecarboxylate)

  • Structure : Cyclic esters with methoxycarbonyl (-COOCH₃) groups.
  • Key Differences: Reactivity: Esters undergo hydrolysis and nucleophilic attacks more readily than ethers, limiting their utility in non-polar environments.

Data Tables

Table 1: Structural and Physical Properties

Compound Structure Type Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cyclic Ether C₉H₁₈O 142.23 Estimated moderate boiling point
Methoxycyclopentane Cyclic Ether C₆H₁₂O 100.16 Regulated; industrial applications
1-Methoxyoctadecane Linear Ether C₁₉H₄₀O 284.52 High lipophilicity; surfactant use
Methyl 3-oxocyclopentanecarboxylate Cyclic Ester C₈H₁₂O₃ 156.18 Hydrolysis-prone; synthetic intermediate

Research Findings and Insights

Linearity vs. Cyclicity: Linear ethers exhibit higher molecular weights and lipophilicity, making them suitable for non-polar applications, while cyclic ethers prioritize solvent compatibility .

Functional Group Impact : Esters, despite structural similarities to ethers, display distinct reactivity profiles, emphasizing the need for tailored handling in synthetic workflows .

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